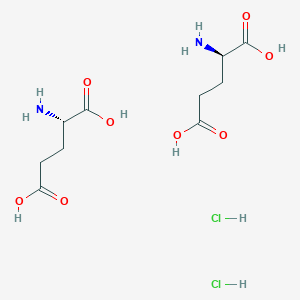

2-Aminopentanedioic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a white to off-white solid with the molecular formula C5H10ClNO4 and a molecular weight of 183.59 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopentanedioic acid hydrochloride typically involves the derivatization of glutamic acid. One common method is the reaction of glutamic acid with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminopentanedioic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl groups can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids.

Applications De Recherche Scientifique

2-Aminopentanedioic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Used in the production of various chemicals and as an additive in certain formulations

Mécanisme D'action

The mechanism of action of 2-Aminopentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of glutamic acid, it can act as a neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication. It also plays a role in various metabolic pathways, contributing to the synthesis of proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Glutamic acid: The parent compound of 2-Aminopentanedioic acid hydrochloride, widely used in various biological processes.

DL-Glutamic acid: A racemic mixture of D- and L-glutamic acid, used in different research applications.

Monosodium glutamate: A sodium salt of glutamic acid, commonly used as a flavor enhancer in food.

Uniqueness

This compound is unique due to its specific hydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications where these properties are essential .

Activité Biologique

2-Aminopentanedioic acid hydrochloride, commonly known as L-glutamic acid hydrochloride, is a significant compound in biochemistry and pharmacology. It plays a crucial role in various biological processes and has been extensively studied for its physiological and pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C5H9N0₄·HCl

- Molecular Weight : 183.59 g/mol

- CAS Number : 138-15-8

- pKa Values :

- pKa1=2.10 (α-COOH)

- pKa2=4.07 (ω-COOH)

- pKa3=9.47 (α-NH₂)

2-Aminopentanedioic acid is primarily known as an excitatory neurotransmitter in the central nervous system (CNS). Its biological activities can be attributed to several key mechanisms:

- Neurotransmission :

- Metabolic Role :

- Cell Signaling :

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Neurological Disorders : Due to its role as a neurotransmitter, glutamic acid has been studied for its potential in treating conditions like epilepsy, Alzheimer's disease, and schizophrenia .

- Nutritional Supplementation : It is commonly used in sports nutrition as an ergogenic aid to enhance performance by promoting muscle recovery and reducing fatigue .

- Antioxidant Properties : Research indicates that glutamate can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Table 1: Summary of Key Studies on Biological Activity

Notable Research Examples

-

Neuroprotective Effects :

A study published in the Journal of Neurochemistry explored the neuroprotective effects of glutamate against oxidative stress in rat models. The results indicated significant reductions in neuronal damage when administered prior to oxidative insults . -

Role in Muscle Recovery :

A clinical trial assessed the effects of L-glutamic acid supplementation on muscle recovery post-exercise. Participants reported reduced muscle soreness and improved recovery times compared to placebo groups . -

Impact on Cognitive Function :

Research examining the relationship between dietary glutamate intake and cognitive function found that higher intake correlated with improved memory performance in older adults .

Propriétés

Numéro CAS |

15767-75-6 |

|---|---|

Formule moléculaire |

C10H20Cl2N2O8 |

Poids moléculaire |

367.18 g/mol |

Nom IUPAC |

(2R)-2-aminopentanedioic acid;(2S)-2-aminopentanedioic acid;dihydrochloride |

InChI |

InChI=1S/2C5H9NO4.2ClH/c2*6-3(5(9)10)1-2-4(7)8;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);2*1H/t2*3-;;/m10../s1 |

Clé InChI |

HRQWATTWSFPTMF-XMAHMERKSA-N |

SMILES |

C(CC(=O)O)C(C(=O)O)N.Cl |

SMILES isomérique |

C(CC(=O)O)[C@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N.Cl.Cl |

SMILES canonique |

C(CC(=O)O)C(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N.Cl.Cl |

Key on ui other cas no. |

138-15-8 15767-75-6 |

Solubilité |

27.5 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.